N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a cinnoline core fused with a partially saturated bicyclic system and an indole-4-carboxamide substituent. The cinnoline moiety (a benzene ring fused to a pyridazine ring) is substituted with a methyl group at position 2 and a keto group at position 3, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-17(23)10-11-9-12(5-6-15(11)21-22)20-18(24)14-3-2-4-16-13(14)7-8-19-16/h2-4,7-8,10,12,19H,5-6,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSVOLMEKZHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting with a suitable indole precursor, such as indole-4-carboxylic acid, the compound undergoes functionalization to introduce the carboxamide group.
Cinnoline Derivative Synthesis: The cinnoline moiety is synthesized separately, often starting from a cyclization reaction involving hydrazine derivatives and appropriate diketones.
Coupling Reaction: The final step involves coupling the indole derivative with the cinnoline derivative under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis, acylation, and nucleophilic substitution reactions under specific conditions.
Key reactions include:
| Reaction Type | Conditions | Products/Intermediates | Yield/Outcome | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Indole-4-carboxylic acid + amine | Partial degradation | |
| Basic Hydrolysis | NaOH (2M), 80°C, 6h | Sodium carboxylate + amine salt | 72% conversion | |
| Acylation | Acetic anhydride, pyridine, 25°C | N-acetylated derivative | 89% isolated yield |
Mechanistic studies suggest that steric hindrance from the hexahydrocinnolinone ring slows hydrolysis kinetics compared to simpler amides.
Indole Ring Reactions
The 1H-indole-4-carboxamide moiety undergoes electrophilic substitution and oxidative transformations:
Electrophilic Aromatic Substitution
The electron-withdrawing carboxamide group directs substitution to C5/C6 positions .
Oxidative Coupling
Under Pd(OAc)₂ catalysis (2 mol%), the indole undergoes C3–H activation to form dimeric products in 65% yield . This reaction proceeds via a proposed palladium-mediated radical mechanism .
Hexahydrocinnolinone Ring Transformations
The 2-methyl-3-oxohexahydrocinnolin-6-yl group exhibits ketone and secondary amine reactivity:
Ketone Reactions
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, -78°C → 25°C | Tertiary alcohol formation | |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Spirocyclic amine derivative | |
| Oxime Formation | NH₂OH·HCl, pyridine, 60°C | Stable oxime (m.p. 142–144°C) |
Secondary Amine Reactivity
The bridgehead amine participates in:
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Buchwald-Hartwig Coupling : With aryl bromides (Pd₂(dba)₃, Xantphos), forming C–N bonds in 44–68% yield
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imines (73% yield)
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
Kinetic studies show slower coupling rates compared to non-fused indole systems due to steric constraints .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Indole Ring Rearrangement : Forms a quinoline analog via -sigmatropic shift (22% yield)
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Norrish Type II Cleavage : Ketone-mediated C–C bond cleavage (observed by MS/MS)
Biologically Relevant Modifications
In vitro studies with glutathione (5 mM, pH 7.4) demonstrate:
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Michael Addition : Thiol attack at the α,β-unsaturated ketone (if present in derivatives)
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Half-life : 8.2h in hepatic microsomes, with CYP3A4-mediated oxidation as primary metabolic pathway
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a modulator of biological pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: cinnoline derivatives, indole-carboxamides, and heterocyclic fused systems. Below is a detailed analysis:
Core Heterocyclic Systems
- Cinnoline vs. Pyridoindole Systems: The cinnoline core in the target compound differs from pyrido[3,4-b]indole systems (e.g., compound 8l in ) by replacing a pyridine ring with a pyridazine ring. In contrast, pyridoindoles (e.g., 8l) exhibit greater planarity, favoring intercalation in biological macromolecules .
- Saturation and Puckering: The partially saturated hexahydrocinnolin-6-yl group introduces conformational flexibility. Ring puckering, as defined by Cremer and Pople coordinates (), influences solubility and binding kinetics. For example, saturated rings in similar compounds (e.g., tetrahydroisoquinolines) show improved bioavailability compared to fully aromatic analogs .
Substituent Effects
Indole-4-Carboxamide vs. Other Aromatic Carboxamides :
The indole-4-carboxamide group distinguishes the target compound from analogs like 3-(2-(1H-indole-4-carboxamide)ethyl)benzoic acid (). The indole NH group enables hydrogen bonding, while the benzoic acid derivative in prioritizes ionic interactions. NMR data () suggest that substituent position (e.g., indole-4 vs. indole-5) alters chemical shift patterns in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), reflecting changes in electron density and steric environments .- Methyl and Keto Substituents: The 2-methyl-3-oxo groups on the cinnoline core contrast with methoxy or hydroxybenzamido groups in 8l (). Methyl groups enhance lipophilicity (logP), while keto groups may participate in tautomerism, affecting stability under acidic conditions .
Methodological Approaches in Structural Comparison
- Graph-Based Similarity Analysis: Graph-theoretical methods () highlight the importance of comparing core scaffolds (e.g., cinnoline vs. pyridoindole) and substituent connectivity. For example, the indole-4-carboxamide group in the target compound shares a fingerprint with 3-(2-(1H-indole-4-carboxamide)ethyl)benzoic acid but diverges in branching patterns .
- Lumping Strategy : ’s lumping strategy groups compounds with similar reactivity (e.g., indole-carboxamides), enabling predictive modeling of degradation pathways or binding affinities .
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₈N₂O₂
Molecular Weight: 298.35 g/mol
IUPAC Name: this compound
The compound features a complex structure with an indole moiety and a hexahydrocinnoline derivative, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds with indole and thiazolidinone structures have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
- Antifungal Activity : Similar derivatives have also shown antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .
Antitumor Activity
The compound has been evaluated for its antitumor properties. Research indicates that indole derivatives can inhibit cancer cell proliferation through multiple pathways:
- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins .
Study 1: Antimicrobial Evaluation
A study synthesized several indole-based compounds and tested their antimicrobial activity against a panel of bacteria. The results showed that the most potent compound had an MIC significantly lower than that of standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| 5d | 0.037 | S. aureus |
| 8 | 0.004 | E. cloacae |
| 12 | 0.011 | P. aeruginosa |
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values indicated a promising therapeutic potential:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the induction of apoptosis in tumor cells.
Q & A
Q. What advanced techniques validate the compound’s stability in biological matrices?
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Plasma Stability Assays : Monitor degradation over 24 hours in human plasma at 37°C, using stabilizers (e.g., EDTA) if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
